

SM-276001 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	SM-276001	
Cat. No.:	B15613381	Get Quote

Application Notes and Protocols for SM-276001

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-276001 is a potent and selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor crucial for the innate immune system's recognition of single-stranded RNA (ssRNA), often of viral origin. As an orally active interferon (IFN) inducer, **SM-276001** triggers a robust anti-tumor and anti-viral immune response. Activation of TLR7 by **SM-276001** leads to the induction of a pro-inflammatory cascade, including the secretion of cytokines such as Interferon-alpha (IFNα), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-12 (IL-12p40).[1] This response involves the activation of various immune effector cells, including T and B lymphocytes, as well as Natural Killer (NK) and NKT cells.[1] These characteristics make **SM-276001** a compound of significant interest for immunotherapy research and development.

Solubility Data

Proper dissolution of **SM-276001** is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of **SM-276001** in Dimethyl Sulfoxide (DMSO), a commonly used laboratory solvent.



Solvent	Concentration	Notes
DMSO	125 mg/mL (381.82 mM)	May require ultrasonication to fully dissolve. It is important to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can affect solubility.

Experimental ProtocolsPreparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **SM-276001** in DMSO. This stock can then be diluted in aqueous buffers or cell culture media for final experimental concentrations.

Materials:

- SM-276001 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Ultrasonic bath (optional)
- Vortex mixer

Protocol:

- Equilibrate the SM-276001 vial to room temperature before opening to prevent moisture condensation.
- Aseptically weigh the desired amount of SM-276001 powder and transfer it to a sterile polypropylene tube.



- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the weighed powder).
- Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
- Once fully dissolved, the stock solution should be clear.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).

In Vitro Cytokine Induction Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for stimulating human PBMCs with **SM-276001** to measure the induction of pro-inflammatory cytokines.

Materials:

- Isolated human PBMCs
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- SM-276001 DMSO stock solution
- 96-well cell culture plates
- Phosphate Buffered Saline (PBS)
- Centrifuge
- CO2 incubator (37°C, 5% CO2)
- ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)



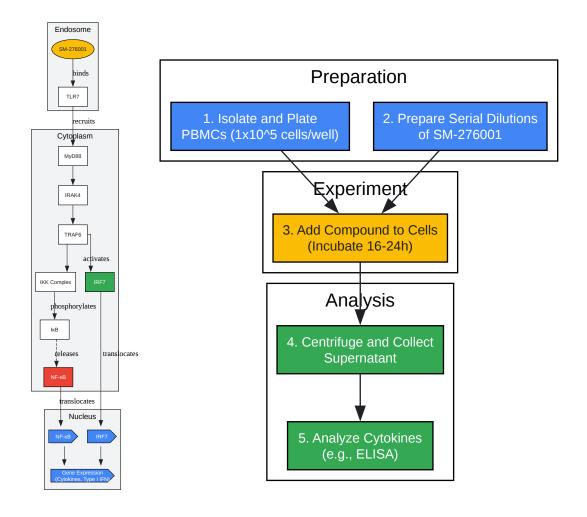
Protocol:

- Cell Plating: Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL. Add 100 μL of the cell suspension to each well of a 96-well plate.
- Compound Preparation: Prepare serial dilutions of the SM-276001 DMSO stock solution in complete RPMI-1640 medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
- Cell Stimulation: Add 100 μ L of the diluted **SM-276001** or vehicle control to the appropriate wells. The final volume in each well will be 200 μ L.
- Incubation: Incubate the plate for 16-24 hours in a humidified incubator at 37°C with 5% CO2.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
- Cytokine Analysis: Analyze the collected supernatants for the presence of cytokines using appropriate ELISA kits, following the manufacturer's instructions.

Signaling Pathway and Experimental Workflow SM-276001 Signaling Pathway

SM-276001, as a TLR7 agonist, activates a downstream signaling cascade that is dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, such as NF-kB and Interferon Regulatory Factors (IRFs), culminating in the expression of pro-inflammatory cytokines and Type I interferons.





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References

- 1. researchgate.net [researchgate.net]
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